

Unveiling the Molecular Architecture of Plantanone B: A Technical Guide

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Compound of Interest

Compound Name: *Plantanone B*

Cat. No.: *B15607799*

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Introduction

Plantanone B, a novel flavonol glycoside, has been isolated from the flowers of *Hosta plantaginea*.^[1] Its structural elucidation as a new kaempferol 3-O-rhamnosylgentiobioside has positioned it as a compound of interest for further investigation in pharmaceutical research, attributed to the well-documented biological activities of flavonoids.^[1] The determination of its complex chemical structure was achieved through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).^[2] This technical guide provides an in-depth overview of the chemical structure elucidation of **Plantanone B**, presenting the key spectroscopic data, detailed experimental protocols, and a visual representation of the elucidation workflow and structural correlations.

Spectroscopic Data for Structural Elucidation

The definitive structure of **Plantanone B** was pieced together by analyzing data from a suite of spectroscopic methods. The comprehensive NMR and mass spectrometry data are summarized below.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was pivotal in establishing the molecular formula of **Plantanone B**.

| Parameter | Value |
|-------------------|-------------------------------------------------|
| Molecular Formula | C ₃₃ H ₄₀ O ₂₀ |
| Ionization Mode | Positive |
| Observed m/z | [M+H] ⁺ |
| Calculated Mass | 776.2117 |

Table 1: High-Resolution Mass Spectrometry
Data for Plantanone B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and the intricate arrangement of the sugar moieties of **Plantanone B** were elucidated through a combination of 1D and 2D NMR experiments. The spectra were recorded in DMSO-d₆.

1D NMR Data:

| Aglycone (Kaempferol) | Sugar Moieties | | | | |
|--------------------------|------------------------------------------|-------------------------------------------|--------------------|------------------------------------------|-------------------------------------------|
| Position | ¹ H Chemical Shift (δ ppm) | ¹³ C Chemical Shift (δ ppm) | Position | ¹ H Chemical Shift (δ ppm) | ¹³ C Chemical Shift (δ ppm) |
| 2 | - | 156.4 | Rhamnose | | |
| 3 | - | 133.3 | 1" | 5.35 (d, 1.6 Hz) | 100.8 |
| 4 | - | 177.5 | 2" | 3.55 | 70.4 |
| 5 | - | 161.2 | 3" | 3.38 | 70.6 |
| 6 | 6.20 (d, 2.0 Hz) | 98.8 | 4" | 3.12 | 71.3 |
| 7 | - | 164.3 | 5" | 3.25 | 68.3 |
| 8 | 6.43 (d, 2.0 Hz) | 93.7 | 6" | 1.08 (d, 6.0 Hz) | 17.8 |
| 9 | - | 156.7 | Glucose (inner) | | |
| 10 | - | 104.0 | 1''' | 4.61 | 102.5 |
| 1' | - | 121.0 | 2''' | 3.08 | 74.2 |
| 2' | 8.04 (d, 8.8 Hz) | 130.9 | 3''' | 3.18 | 76.5 |
| 3' | 6.91 (d, 8.8 Hz) | 115.2 | 4''' | 3.00 | 69.9 |
| 4' | - | 160.1 | 5''' | 3.28 | 75.7 |
| 5' | 6.91 (d, 8.8 Hz) | 115.2 | 6''' | 3.65, 3.48 | 68.3 |
| 6' | 8.04 (d, 8.8 Hz) | 130.9 | Glucose (outer) | | |

| | | |
|------------------|------------------|-------|
| 1 ^{'''} | 4.25 (d, 7.6 Hz) | 103.5 |
| 2 ^{'''} | 2.89 | 73.5 |
| 3 ^{'''} | 3.05 | 76.4 |
| 4 ^{'''} | 2.95 | 69.5 |
| 5 ^{'''} | 3.15 | 76.8 |
| 6 ^{'''} | 3.60, 3.42 | 60.6 |

Table 2: ¹H
and ¹³C NMR
Spectroscopic
Data
(DMSO-d₆)
for
Plantanone
B.[\[1\]](#)

Experimental Protocols

The following sections outline the methodologies employed for the key spectroscopic analyses in the structure elucidation of **Plantanone B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were acquired on a high-field spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A few milligrams of purified **Plantanone B** were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ facilitates the observation of exchangeable hydroxyl protons.
- Data Acquisition:
 - 1D NMR: Standard proton (¹H) and carbon (¹³C) NMR spectra were recorded to identify the basic carbon skeleton and proton environments.

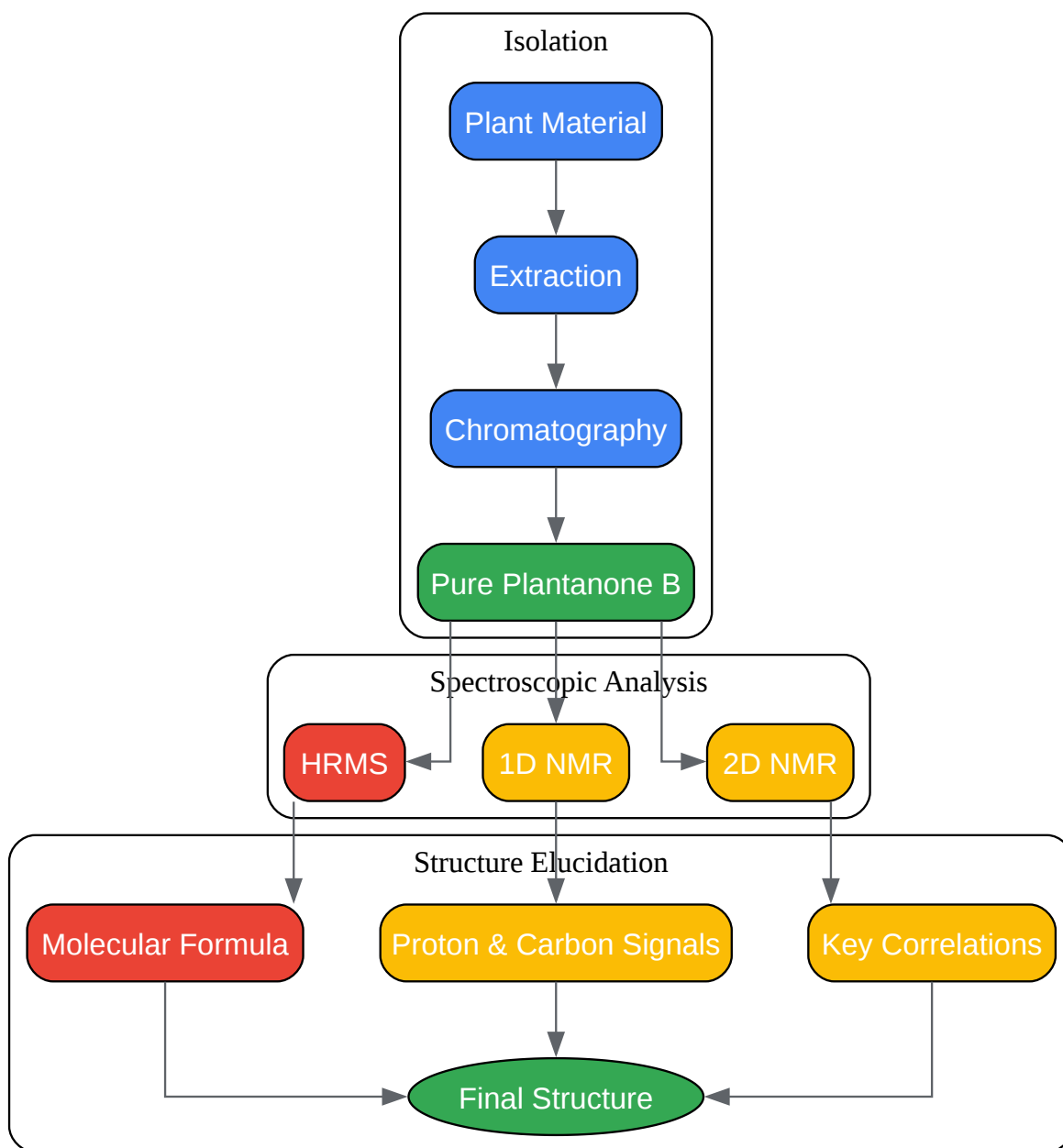
- 2D NMR:
 - COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks within the individual sugar units and the aglycone.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting the different structural fragments. It revealed correlations between protons and carbons separated by two or three bonds, which was essential for determining the glycosylation linkages and the attachment point of the sugar chain to the kaempferol aglycone.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was utilized.
- Sample Introduction: The purified sample, dissolved in a suitable solvent such as methanol, was introduced into the mass spectrometer.
- Data Acquisition: Mass spectra were acquired in positive ion mode to observe the protonated molecule $[M+H]^+$. The high-resolution capability of the instrument allowed for the precise mass measurement, which was used to determine the elemental composition and confirm the molecular formula of **Plantanone B**.

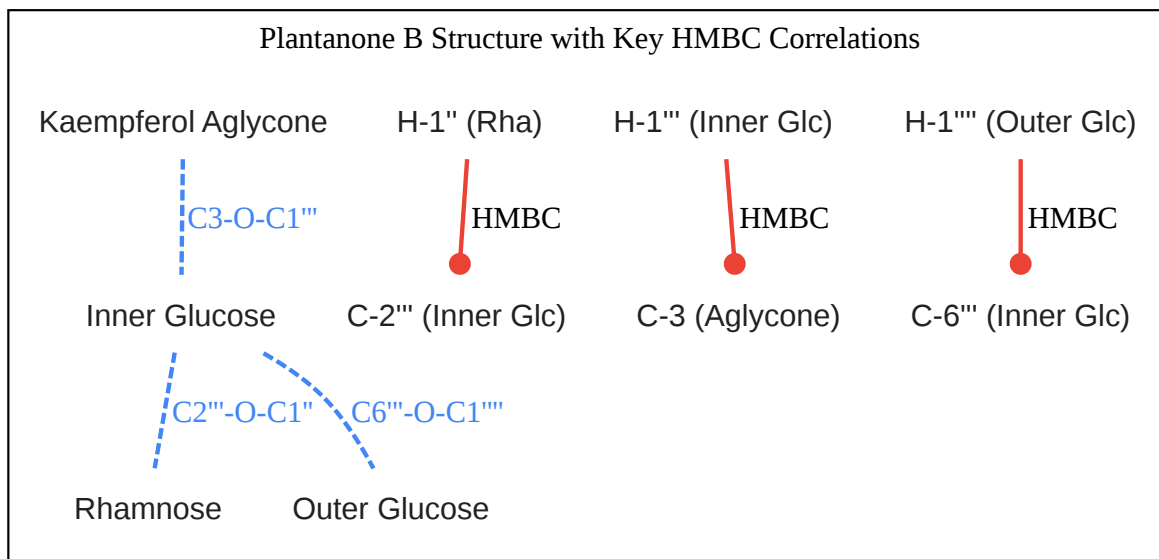
Visualizing the Elucidation and Structure

The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow of the structure elucidation process and the key structural features of **Plantanone B**.



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Caption: Workflow for the isolation and structural elucidation of **Plantanone B**.



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Caption: Key HMBC correlations establishing the glycosidic linkages in **Plantanone B**.

Conclusion

The structural elucidation of **Plantanone B** is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through the careful analysis of data from HRMS, 1D NMR, and 2D NMR experiments, the complete chemical structure of this novel flavonol glycoside was unequivocally determined. The detailed spectroscopic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the biological activities and therapeutic potential of **Plantanone B**.

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References

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